Butanamide, N-[2-fluoro-5-(4-piperidinyl)phenyl]-
CAS No.:
Cat. No.: VC16205087
Molecular Formula: C15H21FN2O
Molecular Weight: 264.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H21FN2O |
|---|---|
| Molecular Weight | 264.34 g/mol |
| IUPAC Name | N-(2-fluoro-5-piperidin-4-ylphenyl)butanamide |
| Standard InChI | InChI=1S/C15H21FN2O/c1-2-3-15(19)18-14-10-12(4-5-13(14)16)11-6-8-17-9-7-11/h4-5,10-11,17H,2-3,6-9H2,1H3,(H,18,19) |
| Standard InChI Key | ODYLHMGXYMWXIX-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(=O)NC1=C(C=CC(=C1)C2CCNCC2)F |
Introduction
Structural Characteristics and Molecular Properties
Core Molecular Architecture
Butanamide, N-[2-fluoro-5-(4-piperidinyl)phenyl]-, features a butanamide backbone substituted at the nitrogen atom with a 2-fluoro-5-(4-piperidinyl)phenyl group. The piperidine ring, a six-membered amine heterocycle, introduces conformational rigidity, while the fluorine atom at the ortho position of the phenyl ring enhances electronic effects and potential binding affinity .
Table 1: Molecular and Physicochemical Properties
The fluorine atom’s electronegativity likely influences the compound’s dipole moment and solubility profile, while the piperidine ring’s basicity may facilitate protonation under physiological conditions, enhancing membrane permeability.
Synthesis and Manufacturing Considerations
Synthetic Routes
The synthesis of Butanamide, N-[2-fluoro-5-(4-piperidinyl)phenyl]-, involves multi-step organic reactions, typically starting with functionalization of the phenyl ring. A plausible pathway includes:
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Fluorination: Introduction of fluorine at the ortho position via electrophilic aromatic substitution or directed ortho-metalation.
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Piperidine Installation: Coupling of the piperidine moiety using Buchwald-Hartwig amination or nucleophilic aromatic substitution.
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Amide Formation: Reaction of the resulting aniline with butanoic acid derivatives (e.g., acyl chlorides) under Schotten-Baumann conditions .
Yield optimization requires precise control of reaction parameters, such as temperature, catalyst loading, and solvent polarity. For instance, palladium-catalyzed cross-coupling reactions may achieve higher regioselectivity for the piperidine attachment.
Purification and Analytical Challenges
Chromatographic techniques (e.g., HPLC, flash chromatography) are critical for isolating the target compound from byproducts like regioisomers or unreacted intermediates. Mass spectrometry (MS) and high-resolution MS (HRMS) confirm molecular identity, while X-ray crystallography could resolve stereochemical uncertainties .
Pharmacological Profile and Mechanism of Action
Opioid Receptor Interactions
Butanamide, N-[2-fluoro-5-(4-piperidinyl)phenyl]-, exhibits structural homology to μ-opioid receptor (MOR) agonists, such as fentanyl and its analogs. The piperidine ring mimics the pharmacophore of these analgesics, interacting with transmembrane helices 2 and 3 of MOR through hydrophobic and hydrogen-bonding interactions. Computational docking studies suggest that the fluorine atom enhances binding affinity by forming halogen bonds with serine residues in the receptor’s active site .
Selectivity and Side Effect Profile
Future Research Directions
Structure-Activity Relationship (SAR) Studies
Systematic modification of the butanamide chain (e.g., branching, fluorination) could optimize pharmacokinetic properties. For example, replacing the linear butanamide with a cyclopropane-containing analog might enhance metabolic stability .
In Vivo Efficacy Models
Rodent models of neuropathic or inflammatory pain are essential to validate analgesic efficacy. Positron emission tomography (PET) imaging with radiolabeled analogs could elucidate receptor occupancy and distribution patterns.
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